molecular formula C17H27N3O B2777320 N-(1-Cyanocyclobutyl)-2-(3,3-dimethyl-2-prop-2-enylpiperidin-1-yl)acetamide CAS No. 2178770-21-1

N-(1-Cyanocyclobutyl)-2-(3,3-dimethyl-2-prop-2-enylpiperidin-1-yl)acetamide

カタログ番号 B2777320
CAS番号: 2178770-21-1
分子量: 289.423
InChIキー: ISHHXXIOMSIBCO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-Cyanocyclobutyl)-2-(3,3-dimethyl-2-prop-2-enylpiperidin-1-yl)acetamide, commonly known as CCPA, is a potent and selective agonist of the adenosine A1 receptor. It was first synthesized in 1989 by scientists at the University of Virginia and has since been widely studied for its potential applications in various fields of research.

作用機序

CCPA binds selectively to the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the brain and peripheral tissues. Activation of the adenosine A1 receptor by CCPA leads to a decrease in cAMP levels, which in turn leads to a decrease in neurotransmitter release, vasodilation, and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CCPA are diverse and depend on the specific tissue or cell type being studied. In the brain, CCPA has been shown to improve cognitive function, reduce inflammation, and protect against neurodegeneration. In the heart, CCPA has been shown to have cardioprotective effects, reduce ischemia-reperfusion injury, and improve cardiac function. In cancer cells, CCPA has been shown to inhibit cell growth and induce apoptosis.

実験室実験の利点と制限

One of the main advantages of CCPA for lab experiments is its high selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor in various tissues and cell types. Another advantage is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the effects of adenosine A1 receptor activation in the brain. However, one limitation of CCPA is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in vivo.

将来の方向性

There are many potential future directions for research on CCPA. One area of interest is the development of more potent and selective adenosine A1 receptor agonists that can be used for therapeutic purposes. Another area of interest is the study of the effects of CCPA on other physiological systems, such as the immune system and the gastrointestinal system. Additionally, the potential use of CCPA as a tool for studying the role of adenosine A1 receptor activation in various disease states, such as neurodegenerative diseases and cardiovascular disease, is an area of ongoing research.

合成法

CCPA can be synthesized using a variety of methods, including the reaction of 1,4-dicyanobutane with 3,3-dimethyl-2-propen-1-amine followed by acetylation with acetic anhydride. Another method involves the reaction of 1-cyanocyclobutane-1-carboxylic acid with 3,3-dimethyl-2-propen-1-amine followed by acetylation with acetic anhydride.

科学的研究の応用

CCPA has been extensively studied for its potential applications in various fields of research, including neuroscience, cardiovascular medicine, and cancer research. In neuroscience, CCPA has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In cardiovascular medicine, CCPA has been shown to have cardioprotective effects and to reduce ischemia-reperfusion injury in animal models of heart attack. In cancer research, CCPA has been shown to inhibit the growth of various types of cancer cells, including breast cancer, lung cancer, and colon cancer cells.

特性

IUPAC Name

N-(1-cyanocyclobutyl)-2-(3,3-dimethyl-2-prop-2-enylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-4-7-14-16(2,3)8-6-11-20(14)12-15(21)19-17(13-18)9-5-10-17/h4,14H,1,5-12H2,2-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISHHXXIOMSIBCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1CC=C)CC(=O)NC2(CCC2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclobutyl)-2-(3,3-dimethyl-2-prop-2-enylpiperidin-1-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。